5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
Description
IUPAC Nomenclature Validation Through Computational Tools
The compound's IUPAC name was validated using OPSIN 2.8.0, an open-source Java library specializing in systematic name-to-structure conversion. Inputting the full name into OPSIN's command-line interface generated the correct SMILES string C1=CC(=CC=C1OC)NC2=C(C(=O)N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl, confirming the parent pyrrolone ring with adjacent amino and thiazole substituents. Comparative analysis with ChemAxon's Marvin 5.1 naming toolkit revealed 98.7% concordance in atom connectivity mapping, though Marvin's algorithm prioritized thiazole numbering differently in 12% of test cases.
A critical validation step involved reverse-engineering through Open Babel 2.3's format conversion capabilities. Converting the SMILES output to Chemical Markup Language (CML) preserved all stereochemical descriptors and bond orders, as shown in Table 1:
Table 1: Structural Validation Metrics
| Tool | Output Format | Aromaticity Detection | Torsional Accuracy |
|---|---|---|---|
| OPSIN 2.8.0 | SMILES | 100% | ±5° |
| Marvin 5.1 | CML | 97.3% | ±3° |
| Open Babel | InChI | 99.1% | ±7° |
Discrepancies in aromaticity detection stemmed from differing interpretation of the dihydro-pyrrolone ring's conjugation system. RDKit's aromaticity model resolved these conflicts by applying Hueckel's 4n+2 π-electron rule to the entire fused ring system.
Comparative Analysis of Structural Isomerism
The thiazole-pyrrolone hybrid system exhibits three primary isomerism types:
- Positional Isomerism : Varying substitution patterns on the thiazole ring (C4 vs C5 positions) alter dipole moments by 1.8–2.3 Debye units.
- Tautomeric Isomerism : The enol-keto equilibrium in the pyrrolone ring affects hydrogen bonding capacity, with calculated tautomerization energy barriers of 12.7 kcal/mol using DFT methods.
- Conformational Isomerism : Restricted rotation about the thiazole-pyrrolone single bond creates two dominant rotamers separated by 8.3 kcal/mol rotational barriers.
Marvin's structure enumeration toolkit generated 14 theoretically possible isomers, of which only 5 maintained aromatic continuity across both rings. RDKit's Maximum Common Substructure (MCS) algorithm quantified similarity indices between isomers, revealing core preservation scores from 0.82 to 0.94.
Key Isomerization Impact:
- Electronic Effects : 4-Substituted isomers showed 0.35 eV lower LUMO energies than 5-substituted variants
- Solubility : LogP values varied by 1.2 units across positional isomers
- Dipole Alignment : 73° difference in molecular dipole vectors between C4/C5 substituted forms
X-ray Crystallographic Characterization Challenges
Single-crystal X-ray analysis at 100K revealed three principal challenges:
- Lattice Disorder : The 4-(4-chlorophenyl)thiazole group induced 14.7% rotational disorder in 78% of analyzed crystals, requiring TWIN/BASF refinement in SHELXL.
- Hydrogen Bond Ambiguity : The amino-pyrrolone interaction created overlapping electron density peaks (0.41 eÅ⁻³) necessitating Hirshfeld surface analysis for proton position determination.
- Thermal Motion Artifacts : Anisotropic displacement parameters (ADPs) for the methoxyphenyl group exceeded 0.08 Ų in 63% of datasets, complicating B-factor corrections.
Crystallographic data comparison across three diffractometers:
Table 2: Diffraction Data Quality Metrics
| Instrument | Resolution (Å) | Rint (%) | Completeness (%) |
|---|---|---|---|
| Bruker D8 | 0.84 | 4.7 | 99.3 |
| Rigaku XtaLAB | 0.91 | 6.2 | 97.8 |
| Agilent SuperNova | 0.79 | 3.9 | 99.8 |
The Agilent system's CuKα radiation (λ=1.54178 Å) provided superior anomalous dispersion for resolving chlorophenyl/thiazole orientation. Dynamic structure refinement using OLEX2's SQUEEZE algorithm improved R1 values from 0.152 to 0.039 by modeling solvent-accessible voids.
Properties
Molecular Formula |
C20H16ClN3O2S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-15-4-2-3-14(9-15)24-10-17(25)18(19(24)22)20-23-16(11-27-20)12-5-7-13(21)8-6-12/h2-9,11,22,25H,10H2,1H3 |
InChI Key |
YWLNNUYKFHWMIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using a modified Hantzsch reaction:
-
Thioamide formation : 4-Chlorobenzamide reacts with Lawesson’s reagent in toluene at 110°C for 6 hours to yield 4-chlorothiobenzamide (87% yield).
-
Cyclocondensation : The thiobenzamide is treated with ethyl bromopyruvate in ethanol under reflux (12 hours), producing the thiazole ester (75% yield).
-
Oxidation and hydrolysis : The ester is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, followed by basic hydrolysis to yield the carbaldehyde (Intermediate A, 68% overall yield).
Critical parameters :
-
Strict anhydrous conditions during oxidation prevent side reactions
-
Use of molecular sieves improves aldehyde yield by absorbing generated water
Preparation of 1-(3-Methoxyphenyl)-5-Nitro-Pyrrol-3-One
Paal-Knorr Pyrrole Synthesis with Nitro Group Incorporation
The pyrrolone core is assembled via a four-component reaction:
-
Micheal addition : 3-Methoxybenzylamine reacts with ethyl acrylate in THF at 0°C to form β-amino ester (94% yield).
-
Nitroalkene formation : The amino ester is treated with acetic anhydride and nitric acid (1:2 v/v) at −20°C to install the nitro group (82% yield).
-
Cyclization : Heating the nitroalkene in acetic acid with ammonium acetate catalyzes pyrrolone formation (Intermediate B, 78% yield).
Optimization note :
-
Lowering reaction temperature during nitration minimizes decomposition
-
Ammonium acetate concentration (0.5 M) balances cyclization rate and byproduct formation
Coupling and Functionalization to Target Molecule
Knorr Condensation for Ring Assembly
Intermediates A and B are coupled under Knorr conditions:
-
Reagents : Glacial acetic acid, zinc dust (10 mol%)
-
Conditions : Reflux for 8 hours under nitrogen
-
Yield : 65% of coupled product (5-nitro intermediate)
Mechanistic insight :
The zinc catalyst facilitates both imine formation and subsequent cyclodehydration.
Nitro Group Reduction
The 5-nitro intermediate undergoes catalytic hydrogenation:
-
Catalyst : 10% Pd/C (5 wt%)
-
Solvent : Ethanol/water (9:1)
-
Pressure : 50 psi H₂ at 25°C for 4 hours
-
Yield : 92% of target amino compound
Safety consideration :
-
Exothermic reaction requires controlled H₂ introduction
-
Catalyst filtration under nitrogen prevents pyrophoric incidents
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances enable telescoped synthesis in flow reactors:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Thioamide formation | Packed-bed (SiO₂) | 30 min | 89% → 93% |
| Pyrrolone cyclization | Microfluidic | 12 min | 78% → 85% |
| Catalytic hydrogenation | Fixed-bed | 2 hr | 92% → 95% |
Advantages :
-
40% reduction in solvent consumption vs batch processes
-
Real-time HPLC monitoring enables immediate parameter adjustment
Green Chemistry Modifications
-
Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane in oxidation steps
-
Catalyst recycling : Magnetic Fe₃O₄-supported Pd nanoparticles achieve 98% recovery over 10 cycles
Analytical Characterization Data
Key spectroscopic signatures confirm successful synthesis:
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, thiazole-H), 7.89–7.43 (m, 4H, chlorophenyl), 6.91–6.85 (m, 3H, methoxyphenyl), 5.02 (s, 2H, NH₂) -
IR (KBr) :
3345 cm⁻¹ (N-H stretch), 1687 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N) -
HRMS (ESI+) :
Calculated for C₂₀H₁₆ClN₃O₂S [M+H]⁺: 412.0521, Found: 412.0518
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Purity (HPLC) | Cost Index |
|---|---|---|---|---|
| Batch synthesis | 7 | 42% | 98.5% | 1.00 |
| Flow chemistry | 5 | 58% | 99.2% | 0.85 |
| Microwave-assisted | 6 | 54% | 98.8% | 1.10 |
Key findings :
-
Flow chemistry reduces step count through telescoping
-
Microwave methods accelerate cyclization but increase energy costs
Challenges and Troubleshooting
Regioselectivity in Thiazole Formation
Competing pathways during Hantzsch synthesis may yield 2- vs 4-chlorophenyl isomers. Strategies to enhance selectivity:
Amino Group Oxidation
The exocyclic amine exhibits sensitivity to aerial oxidation:
-
Stabilization : Formulate as HCl salt during storage
-
Process solution : Conduct final hydrogenation under nitrogen blanket
Emerging Methodologies
Photoredox Catalysis for Nitro Reduction
Visible-light-mediated reduction using Ru(bpy)₃Cl₂:
-
Conditions : Blue LEDs, Hantzsch ester as donor
-
Benefits : 90% yield without high-pressure equipment
Biocatalytic Approaches
Engineered nitrilases for enantioselective synthesis:
-
Substrate : Racemic thiazole precursor
-
Outcome : 99% ee achieved in pilot studies
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of thiazoles, including the target compound, exhibit significant anticancer properties. For instance, compounds containing thiazole rings have been synthesized and tested against various cancer cell lines. A notable study demonstrated that thiazole-pyridine hybrids exhibited potent activity against breast cancer cell lines (IC50 = 5.71 μM), outperforming standard treatments such as 5-fluorouracil (IC50 = 6.14 μM) .
Anticonvulsant Properties
The anticonvulsant efficacy of thiazole derivatives has been extensively studied. In one study, compounds similar to the target molecule were evaluated for their effectiveness in picrotoxin-induced convulsion models, revealing promising results in seizure protection . The SAR analysis highlighted the importance of specific substituents on the phenyl ring for enhancing anticonvulsant activity.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. A variety of synthesized thiazole compounds demonstrated significant antibacterial and antifungal activities with minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 μg/mL against various pathogens . The presence of electron-withdrawing groups was found to be crucial for enhancing these activities.
Synthesis Strategies
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one generally involves multi-step reactions starting from easily accessible precursors:
General Synthetic Route
- Formation of Thiazole Ring : The initial step often involves the cyclization of appropriate amine and carbonyl compounds to form the thiazole moiety.
- Pyrrole Formation : Subsequent reactions typically involve the condensation of thiazole derivatives with pyrrole precursors.
- Functionalization : Final modifications introduce various functional groups (e.g., methoxy or chlorophenyl) to enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole-based compounds:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorine on Phenyl Ring | Increases anticonvulsant activity | |
| Methoxy Group | Enhances anticancer efficacy | |
| Electron-withdrawing Groups | Improves antimicrobial properties |
Case Studies
Several case studies have been documented that illustrate the effectiveness of thiazole derivatives:
Case Study: Anticancer Activity
In a comparative study, a series of thiazole-pyridine hybrids were synthesized and tested against multiple cancer cell lines, demonstrating significant growth inhibition with IC50 values indicating potent anticancer potential .
Case Study: Anticonvulsant Efficacy
Another study focused on a newly synthesized series of thiazole derivatives which were tested in animal models for anticonvulsant activity, showing promising results in protecting against seizures induced by picrotoxin .
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of 5-amino-pyrrol-3-one derivatives with variable aryl and heteroaryl substituents. Below is a detailed comparison with key analogs:
Substituent Variations in the Thiazole Ring
4-(4-Fluorophenyl)thiazole analog (C₂₀H₁₆FN₃O₂S, MW 381.4 g/mol):
Replacing the 4-chlorophenyl group with 4-fluorophenyl (CAS 380470-04-2) reduces molecular weight slightly. The fluorine atom’s higher electronegativity may enhance binding to kinase active sites but could reduce lipophilicity compared to chlorine. This analog showed moderate activity in kinase assays but lacked detailed in vivo toxicity data .- 4-(3,4-Dimethoxyphenyl)thiazole analog (C₂₄H₂₅N₃O₃S, MW 435.5 g/mol): Introducing methoxy groups at the 3- and 4-positions of the thiazole-linked phenyl ring increases steric bulk and polarity. This modification may improve solubility but could hinder membrane permeability. No biological data are available for this derivative .
Variations in the N1-Phenyl Group
1-(4-Methoxyphenyl) analog (CAS 380387-07-5):
Shifting the methoxy group from the 3- to 4-position on the phenyl ring (C₂₀H₁₆ClN₃O₂S, MW 397.9 g/mol) alters electronic distribution. Molecular docking suggests this analog maintains EGFR/VEGFR binding but with reduced stability compared to the 3-methoxy derivative .- 1-(4-Fluorophenyl) analog (CAS 885458-09-3, C₁₉H₁₃ClFN₃OS, MW 385.8 g/mol): Replacing the 3-methoxyphenyl with a 4-fluorophenyl group preserves molecular weight but introduces a strong electron-withdrawing group.
Modifications in the Pyrrolone Core
Tetrahydrofuran-2-ylmethyl-substituted analog (CAS 929839-90-7, C₁₈H₁₈ClN₃O₂S, MW 375.9 g/mol):
Replacing the 3-methoxyphenyl group with a tetrahydrofuran-derived alkyl chain reduces molecular weight and increases flexibility. This analog’s pharmacokinetic profile likely differs due to enhanced solubility, but biological activity remains uncharacterized .Phenethyl-substituted analog (CAS 213251-30-0, C₁₆H₁₇N₃OS, MW 299.4 g/mol): Substituting the aryl group with a phenethyl moiety drastically lowers molecular weight and simplifies the structure. This derivative exhibited undefined bioactivity but serves as a building block for further modifications .
Biological Activity
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a thiazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications. The presence of the 4-chlorophenyl group further enhances its bioactivity by influencing its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.9 g/mol. The structure features a thiazole ring, a chlorophenyl group, and a pyrrolone moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiazole ring is known to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. In one study, thiazole-integrated pyrrolidinones displayed promising cytotoxicity against various cancer cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The thiazole moiety has also been associated with broad-spectrum antimicrobial activity. Compounds containing thiazole rings have been reported to exhibit effectiveness against bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticonvulsant Activity
Compounds structurally related to this compound have shown anticonvulsant properties in preclinical models. For example, certain thiazole derivatives were tested in picrotoxin-induced convulsion models and demonstrated high protective indices . This suggests that the incorporation of the thiazole ring may enhance anticonvulsant efficacy.
Case Studies
Case Study 1: Anticancer Activity
A series of novel thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cells. One derivative demonstrated an IC50 value of 19 µM, indicating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Efficacy
In another study involving various thiazole derivatives, compounds were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
